molecular formula C16H14BrNO4 B12122365 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12122365
M. Wt: 364.19 g/mol
InChI Key: CYTIROBMWVBPGT-UHFFFAOYSA-N
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Description

3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromophenyl group, an amino group, and two methoxy groups attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenylamine and 6,7-dimethoxy-2-benzofuran-1(3H)-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C).

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, followed by cyclization to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline
  • 3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Uniqueness

3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H14BrNO4

Molecular Weight

364.19 g/mol

IUPAC Name

3-(3-bromoanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H14BrNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3

InChI Key

CYTIROBMWVBPGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)Br)OC

Origin of Product

United States

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